molecular formula C11H20O2S B13542846 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid

3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13542846
M. Wt: 216.34 g/mol
InChI Key: VYRZYCBKKFRMFB-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a tert-butyl group, an ethylthio group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl-substituted cyclobutanes with ethylthiol in the presence of a strong base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butyl)-1-(methylthio)cyclobutane-1-carboxylic acid
  • 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid
  • 3-(Tert-butyl)-1-(butylthio)cyclobutane-1-carboxylic acid

Uniqueness

3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

IUPAC Name

3-tert-butyl-1-ethylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H20O2S/c1-5-14-11(9(12)13)6-8(7-11)10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)

InChI Key

VYRZYCBKKFRMFB-UHFFFAOYSA-N

Canonical SMILES

CCSC1(CC(C1)C(C)(C)C)C(=O)O

Origin of Product

United States

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